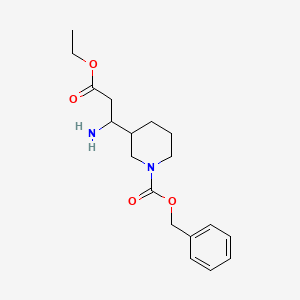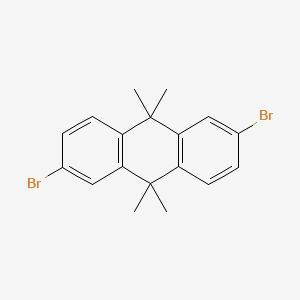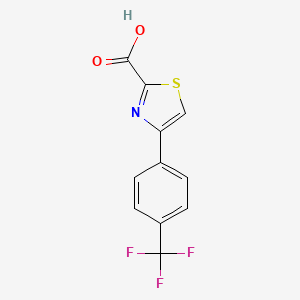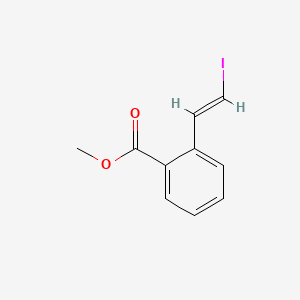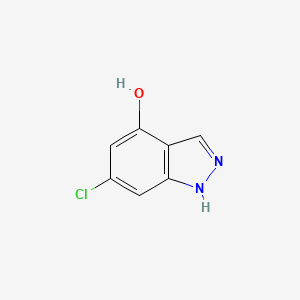
Silane, (3-bromopropyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-bromopropyl)dimethyl-: is an organosilicon compound with the molecular formula C5H13BrSi . It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to two methyl groups and a 3-bromopropyl group, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, (3-bromopropyl)dimethyl- can be synthesized through the hydrosilylation of allyl bromide with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl bromide.
Industrial Production Methods: Industrial production of Silane, (3-bromopropyl)dimethyl- involves large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Silane, (3-bromopropyl)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes with different functional groups.
Reduction Reactions: Reduced silane derivatives with modified functional groups.
Oxidation Reactions: Silanols and siloxanes are the primary products of oxidation reactions.
Scientific Research Applications
Chemistry: Silane, (3-bromopropyl)dimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology: In biological research, the compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.
Medicine: Silane, (3-bromopropyl)dimethyl- is explored for its potential in drug development and delivery. Its ability to modify surfaces and interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants. It is also employed in the manufacturing of electronic materials and devices, where it serves as a precursor for the deposition of silicon-containing films.
Mechanism of Action
The mechanism of action of Silane, (3-bromopropyl)dimethyl- involves its ability to form covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable bonds. This property is exploited in surface modification, where the compound is used to create functionalized surfaces with improved properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
- (3-Bromopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
Uniqueness: Silane, (3-bromopropyl)dimethyl- is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. The presence of the dimethyl groups and the 3-bromopropyl group allows for unique substitution and modification reactions, making it a versatile reagent in various applications.
Properties
CAS No. |
88760-69-4 |
|---|---|
Molecular Formula |
C5H13BrSi |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-bromopropyl(dimethyl)silane |
InChI |
InChI=1S/C5H13BrSi/c1-7(2)5-3-4-6/h7H,3-5H2,1-2H3 |
InChI Key |
XBFIFDUGGZWANJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)CCCBr |
Canonical SMILES |
C[SiH](C)CCCBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
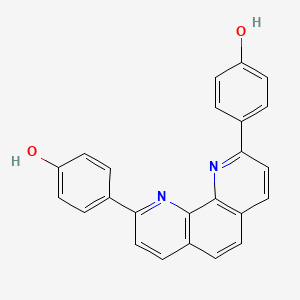
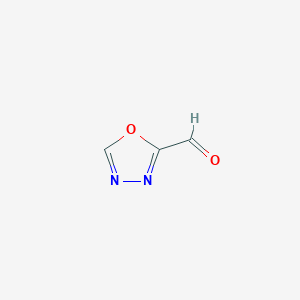
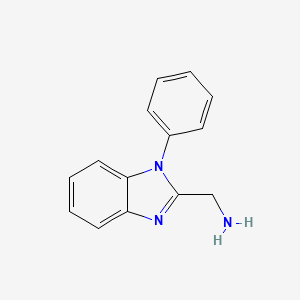
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)



